

Physical and chemical properties of 4-Bromo-5-fluoro-2-methylbenzonitrile

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Compound of Interest

Compound Name: 4-Bromo-5-fluoro-2-methylbenzonitrile

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An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-Bromo-5-fluoro-2-methylbenzonitrile** (CAS No. 916792-15-9), a halogenated aromatic nitrile of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data in public literature, this document compiles available information, clearly distinguishing between predicted and experimentally determined values. Furthermore, it outlines general experimental protocols for the synthesis and characterization of related substituted benzonitriles, offering a valuable resource for researchers working with this class of compounds. While specific biological activity and associated signaling pathways for this compound are not yet documented, a conceptual workflow for its potential screening in a drug discovery context is presented.

Introduction

4-Bromo-5-fluoro-2-methylbenzonitrile is a substituted aromatic compound containing a nitrile group, a bromine atom, a fluorine atom, and a methyl group attached to the benzene

ring. Such polysubstituted aromatic compounds are valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials for organic electronics. The unique combination of functional groups in **4-Bromo-5-fluoro-2-methylbenzonitrile** offers multiple reaction sites for further chemical transformations, making it a potentially versatile building block in drug discovery and development. This guide aims to consolidate the currently available information on this compound to facilitate its use in research settings.

Physical and Chemical Properties

Detailed experimental data for many of the physical and chemical properties of **4-Bromo-5-fluoro-2-methylbenzonitrile** are not readily available in the scientific literature. The following tables summarize the available information, with a clear distinction between predicted and experimental values.

Identifiers and General Properties

Property	Value	Source
IUPAC Name	4-Bromo-5-fluoro-2-methylbenzonitrile	N/A
CAS Number	916792-15-9	[1]
Molecular Formula	C ₈ H ₅ BrFN	[1]
Molecular Weight	214.03 g/mol	[1]
Canonical SMILES	<chem>CC1=C(C=C(C=C1F)Br)C#N</chem>	N/A
InChIKey	ULVCSNKNBWWEMI-UHFFFAOYSA-N	N/A

Physical Properties

Note: The following physical properties are largely predicted and should be used with caution. Experimental verification is recommended.

Property	Value	Source
Melting Point	No data available	
Boiling Point	No data available	
Density	1.6 ± 0.1 g/cm ³ (Predicted)	
Flash Point	106.7 ± 25.9 °C (Predicted)	
Refractive Index	1.567 (Predicted)	
Solubility	No data available	[1]
XLogP3	2.8 (Predicted)	
PSA (Polar Surface Area)	23.79 Å ²	

Chemical Properties and Reactivity

While specific reactivity data for **4-Bromo-5-fluoro-2-methylbenzonitrile** is scarce, its chemical behavior can be inferred from its functional groups:

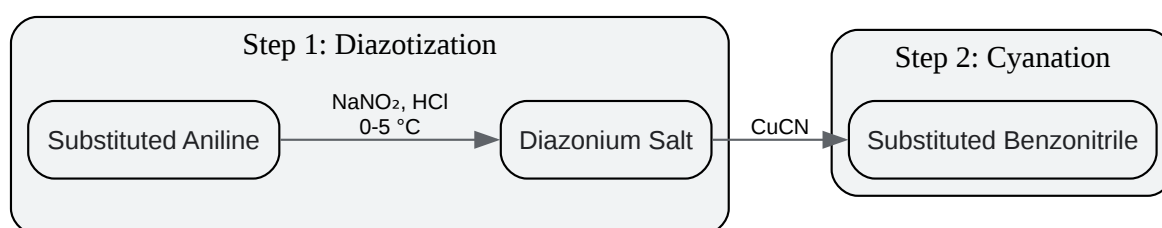
- Nitrile Group (-CN):** The nitrile group is a versatile functional handle. It can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to a primary amine. It also activates the aromatic ring towards nucleophilic substitution.
- Aryl Bromide (Ar-Br):** The bromine atom is a good leaving group and can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
- Aryl Fluoride (Ar-F):** The fluorine atom is generally less reactive in cross-coupling reactions compared to bromine. However, it can influence the electronic properties of the aromatic ring and may be susceptible to nucleophilic aromatic substitution under specific conditions.
- Methyl Group (-CH₃):** The methyl group is an electron-donating group and can influence the regioselectivity of electrophilic aromatic substitution reactions.

Experimental Protocols (General)

Specific, validated experimental protocols for the synthesis and analysis of **4-Bromo-5-fluoro-2-methylbenzonitrile** are not available in the reviewed literature. However, general methods for the synthesis and characterization of substituted benzonitriles can be adapted.

General Synthetic Approach: Sandmeyer Reaction

One common method for the synthesis of aryl nitriles is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.



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Caption: General workflow for the Sandmeyer reaction.

Experimental Protocol (General Example):

- **Diazotization:** Dissolve the corresponding substituted aniline (e.g., 4-bromo-5-fluoro-2-methylaniline) in a mixture of a mineral acid (e.g., HCl) and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature. Stir the mixture for a short period to ensure complete formation of the diazonium salt.
- **Cyanation (Sandmeyer Reaction):** In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in an appropriate solvent. Slowly add the cold diazonium salt solution to the CuCN mixture. The reaction is often accompanied by the evolution of nitrogen gas.
- **Work-up and Purification:** After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and the

solvent is removed under reduced pressure. The crude product can be purified by techniques such as recrystallization or column chromatography.

General Analytical Methods

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Provides information about the number and chemical environment of protons in the molecule. The spectrum of **4-Bromo-5-fluoro-2-methylbenzonitrile** would be expected to show signals for the aromatic protons and the methyl protons. The coupling patterns would be complex due to splitting by both neighboring protons and the fluorine atom.
- ^{13}C NMR: Provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each of the eight carbon atoms, with their chemical shifts influenced by the attached functional groups.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

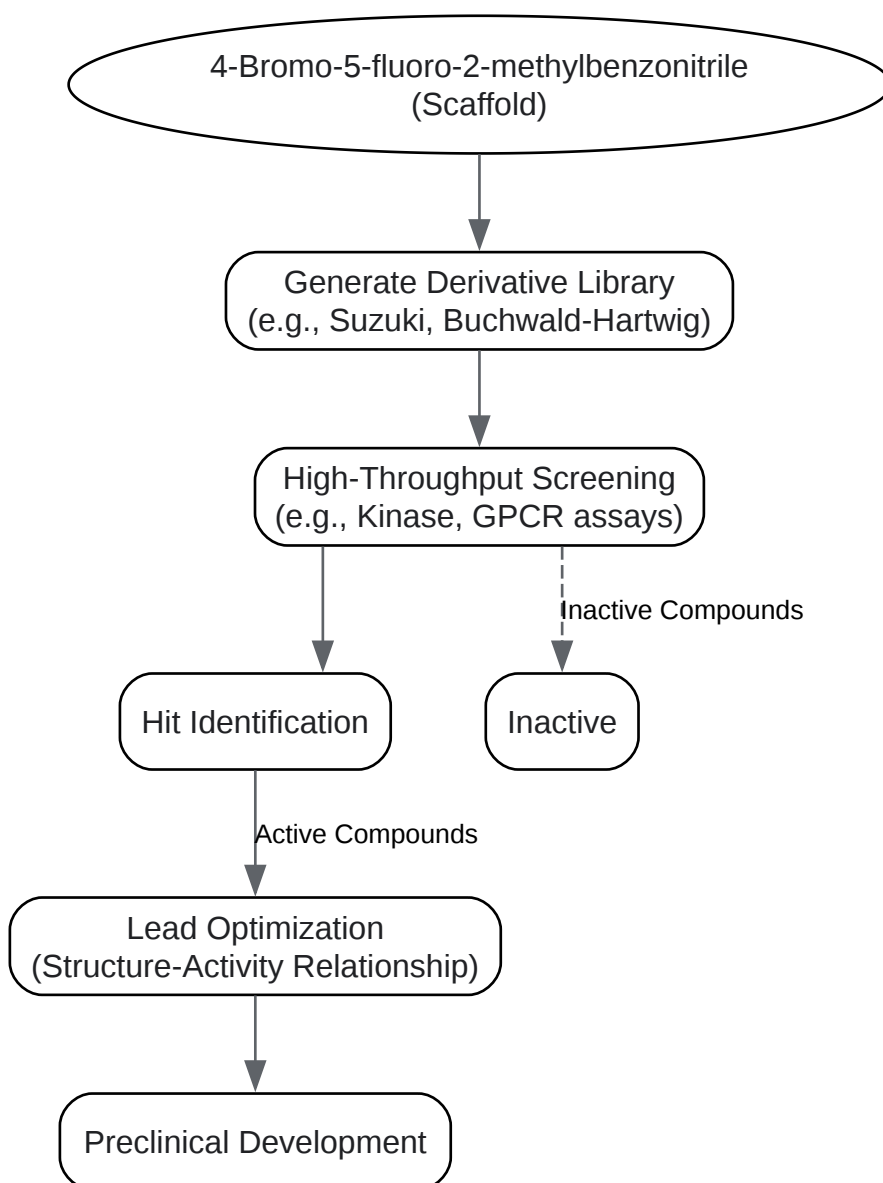
- $\text{C}\equiv\text{N}$ stretch: A sharp, medium-intensity band around $2220\text{--}2240\text{ cm}^{-1}$.
- C-H stretch (aromatic and methyl): Bands in the region of $2850\text{--}3100\text{ cm}^{-1}$.
- C=C stretch (aromatic): Bands in the region of $1450\text{--}1600\text{ cm}^{-1}$.
- C-Br stretch: A band in the fingerprint region, typically below 1000 cm^{-1} .
- C-F stretch: A strong band in the region of $1000\text{--}1400\text{ cm}^{-1}$.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry would provide the molecular weight of the compound. The high-resolution mass spectrum would confirm the elemental composition. The fragmentation pattern could provide structural information. A characteristic feature would be the isotopic pattern of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio), resulting in two molecular ion peaks with a mass difference of 2 Da.

Applications in Drug Discovery (Hypothetical Workflow)

While no specific biological activity has been reported for **4-Bromo-5-fluoro-2-methylbenzonitrile**, its structural features suggest it could be a valuable scaffold in medicinal chemistry. The following diagram illustrates a hypothetical workflow for screening such a compound in a drug discovery program.



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Caption: A conceptual drug discovery workflow.

This workflow highlights how **4-Bromo-5-fluoro-2-methylbenzonitrile** could serve as a starting point for generating a library of diverse compounds. These derivatives could then be screened against various biological targets. Active compounds, or "hits," would undergo further optimization to improve their potency, selectivity, and pharmacokinetic properties, potentially leading to the identification of a preclinical drug candidate.

Safety and Handling

Detailed toxicology data for **4-Bromo-5-fluoro-2-methylbenzonitrile** is not available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-Bromo-5-fluoro-2-methylbenzonitrile is a chemical compound with potential as a building block in organic synthesis, particularly in the field of drug discovery. However, a significant lack of experimentally determined physical, chemical, and biological data exists in the public domain. This guide has compiled the available information and provided a framework of general experimental procedures and a hypothetical application workflow to aid researchers. Further experimental investigation is crucial to fully characterize this compound and unlock its potential in scientific research and development.

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References

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